molecular formula C6H10N2O4 B14138147 1,4-Diamino-1,4-dioxobutan-2-yl acetate CAS No. 89073-63-2

1,4-Diamino-1,4-dioxobutan-2-yl acetate

Cat. No.: B14138147
CAS No.: 89073-63-2
M. Wt: 174.15 g/mol
InChI Key: RKTYTPVGYPZVJH-UHFFFAOYSA-N
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Description

1,4-Diamino-1,4-dioxobutan-2-yl acetate is a chemical compound with a unique structure that includes both amino and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diamino-1,4-dioxobutan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of succinic acid derivatives with amines under controlled conditions. For instance, the catalytic hydrogenation of succinic acid dinitrile in the presence of specific catalysts can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-1,4-dioxobutan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

1,4-Diamino-1,4-dioxobutan-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-diamino-1,4-dioxobutan-2-yl acetate exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminobutane: This compound shares a similar structure but lacks the oxo groups.

    1,4-Diamino-2-butyne: Another related compound with a different arrangement of functional groups.

Properties

CAS No.

89073-63-2

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(1,4-diamino-1,4-dioxobutan-2-yl) acetate

InChI

InChI=1S/C6H10N2O4/c1-3(9)12-4(6(8)11)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H2,8,11)

InChI Key

RKTYTPVGYPZVJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC(=O)N)C(=O)N

Origin of Product

United States

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